molecular formula C7H17NO2S B1422956 [1-(Ethanesulfonyl)propan-2-yl](ethyl)amine CAS No. 1311315-24-8

[1-(Ethanesulfonyl)propan-2-yl](ethyl)amine

Cat. No.: B1422956
CAS No.: 1311315-24-8
M. Wt: 179.28 g/mol
InChI Key: ONINZFLRQKPHGB-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)propan-2-ylamine: is an organic compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of an ethanesulfonyl group attached to a propan-2-yl group, which is further linked to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)propan-2-ylamine typically involves the reaction of ethanesulfonyl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

EtSO2Cl+CH3CH(NH2)CH3EtSO2CH(NH2)CH3+HCl\text{EtSO}_2\text{Cl} + \text{CH}_3\text{CH}(\text{NH}_2)\text{CH}_3 \rightarrow \text{EtSO}_2\text{CH}(\text{NH}_2)\text{CH}_3 + \text{HCl} EtSO2​Cl+CH3​CH(NH2​)CH3​→EtSO2​CH(NH2​)CH3​+HCl

Industrial Production Methods: In an industrial setting, the production of 1-(Ethanesulfonyl)propan-2-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(Ethanesulfonyl)propan-2-ylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Amines, secondary amines.

    Substitution: Thiol-substituted derivatives, amine-substituted derivatives.

Scientific Research Applications

Chemistry: 1-(Ethanesulfonyl)propan-2-ylamine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Sulfonamide derivatives are known for their antimicrobial properties, and 1-(Ethanesulfonyl)propan-2-ylamine may be explored for similar uses.

Industry: In industrial processes, this compound can be used as a reagent or catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)propan-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethanesulfonyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications of their function.

Comparison with Similar Compounds

    1-(Methanesulfonyl)propan-2-ylamine: Similar structure with a methanesulfonyl group instead of ethanesulfonyl.

    1-(Butanesulfonyl)propan-2-ylamine: Contains a butanesulfonyl group, leading to different physical and chemical properties.

    1-(Ethanesulfonyl)butan-2-ylamine: Variation in the alkyl chain length, affecting its reactivity and applications.

Uniqueness: 1-(Ethanesulfonyl)propan-2-ylamine is unique due to the specific combination of the ethanesulfonyl group and the propan-2-ylamine moiety. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-ethyl-1-ethylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-4-8-7(3)6-11(9,10)5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINZFLRQKPHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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